molecular formula C5H14Cl2N2S B567259 1-(tetrahydro-2H-thiopyran-4-yl)hydrazine dihydrochloride CAS No. 1374652-09-1

1-(tetrahydro-2H-thiopyran-4-yl)hydrazine dihydrochloride

Cat. No.: B567259
CAS No.: 1374652-09-1
M. Wt: 205.141
InChI Key: MITZQANCLYNOBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tetrahydro-2H-thiopyran-4-yl)hydrazine dihydrochloride typically involves the reaction of tetrahydro-2H-thiopyran-4-one with hydrazine hydrate in the presence of hydrochloric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: 1-(Tetrahydro-2H-thiopyran-4-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiopyran derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(tetrahydro-2H-thiopyran-4-yl)hydrazine dihydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can affect cellular pathways and result in the observed biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydrazine functional group, which imparts distinct reactivity and biological activity compared to other thiopyran derivatives .

Biological Activity

1-(Tetrahydro-2H-thiopyran-4-yl)hydrazine dihydrochloride, with the CAS number 1374652-09-1, is a chemical compound that has garnered interest in various fields including medicinal chemistry and agricultural sciences. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C5_5H14_{14}Cl2_2N2_2S
  • Molecular Weight : 205.15 g/mol
  • IUPAC Name : (tetrahydro-2H-thiopyran-4-yl)hydrazine dihydrochloride
  • Purity : 95%
  • SMILES Notation : NNC1CCSCC1.[H]Cl.[H]Cl

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of neuroprotection and the prevention of age-related diseases.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, studies suggest that it may inhibit certain hydrolases and oxidoreductases, which play critical roles in metabolic pathways. This inhibition can lead to altered metabolic processes, making it a candidate for further research in drug development.

Neuroprotective Effects

In preclinical studies, this compound demonstrated neuroprotective effects against neurotoxic agents. It appears to modulate signaling pathways associated with neuronal survival, suggesting its potential utility in treating neurodegenerative disorders such as Alzheimer's disease.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Its hydrazine moiety is known to participate in redox reactions, which may be responsible for its antioxidant properties. Additionally, the thiopyran ring structure allows for interactions with enzyme active sites, facilitating its role as an inhibitor.

Study 1: Neuroprotection in Rodent Models

A study conducted on rodent models demonstrated that administration of this compound significantly reduced markers of oxidative stress and improved cognitive function following induced neurotoxicity. The results indicated a potential therapeutic effect for neurodegenerative conditions.

Study 2: Enzyme Inhibition Profile

In vitro assays revealed that the compound effectively inhibited specific enzymes involved in metabolic pathways. The inhibition constants (IC50 values) were determined for several enzymes, showcasing its potential as a lead compound for drug development targeting metabolic disorders.

Comparative Analysis

Property This compound Similar Compounds
Antioxidant Activity HighModerate
Enzyme Inhibition Specific to hydrolases and oxidoreductasesVaries by compound
Neuroprotective Effects Significant in rodent modelsLimited evidence

Properties

IUPAC Name

thian-4-ylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2S.2ClH/c6-7-5-1-3-8-4-2-5;;/h5,7H,1-4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITZQANCLYNOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857421
Record name (Thian-4-yl)hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-09-1
Record name (Thian-4-yl)hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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